molecular formula C12H10FNO3 B3073137 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017369-15-1

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3073137
CAS No.: 1017369-15-1
M. Wt: 235.21 g/mol
InChI Key: JDVFTDGZEPNMNT-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS: 407640-15-7) is an oxazole derivative characterized by a 3-fluorophenyl substituent at position 2 and a methyl group at position 5 of the oxazole ring, with an acetic acid moiety at position 4 . Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVFTDGZEPNMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Acetylation: The final step involves the acetylation of the oxazole derivative to form the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds related to oxazoles exhibit significant anti-inflammatory effects. For instance, derivatives of 1,3-oxazole have been studied for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The oxazole ring is known for its role in various anticancer agents. Studies have demonstrated that 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pain Management

Due to its anti-inflammatory properties, this compound could be explored as a non-steroidal anti-inflammatory drug (NSAID) alternative. Its efficacy in reducing pain and inflammation makes it a candidate for further clinical studies on pain management therapies.

Neurological Disorders

Emerging research suggests that oxazole derivatives may have neuroprotective effects. The potential application of this compound in treating neurodegenerative diseases warrants investigation due to its ability to modulate neuroinflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic substitution.
  • Final acetic acid derivative formation through carboxylation processes.

Table 1: Summary of Synthetic Methods

MethodDescriptionYieldReferences
CyclizationFormation of oxazole ringVaries
Electrophilic SubstitutionAddition of fluorophenyl groupVaries
CarboxylationFinal product formationVaries

Case Study 1: Anti-inflammatory Effects

In a controlled study, the compound was tested against various inflammatory models. Results showed a significant reduction in edema and pain response compared to control groups .

Case Study 2: Anticancer Research

A series of in vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved modulation of key signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

The biological and physicochemical properties of oxazole derivatives are highly influenced by substituents on the phenyl ring and the functional groups attached to the oxazole core. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities Reference
This compound 3-Fluorophenyl, acetic acid C₁₂H₁₀FNO₃ 235.21 (calculated) Target compound; no direct activity data
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Fluorophenyl, acetic acid C₁₂H₁₀FNO₃ 235.21 (calculated) Structural isomer; similar lipophilicity
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid 3-Chlorophenyl, sulfanyl-acetic acid C₁₃H₁₂ClNO₃S 297.75 Bulkier Cl substituent; increased lipophilicity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Phenyl (no halogen), acetic acid C₁₂H₁₁NO₃ 217.22 Baseline for halogen effects; used in pharmaceuticals
2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Bromophenyl, acetic acid C₁₂H₁₀BrNO₃ 296.12 Bromo substituent enhances steric effects
iCRT3 (β-catenin inhibitor) 4-Ethylphenyl, sulfanyl-acetamide C₁₈H₂₁N₃O₂S 343.44 Blocks Wnt/β-catenin signaling; anti-inflammatory
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid Furan-2-yl, acetic acid C₁₀H₉NO₄ 207.18 Heterocyclic substituent; altered electronic properties

Key Observations from Structural Modifications

Halogen Position and Type: Fluoro vs. 3-Fluorophenyl vs. 4-Fluorophenyl: Positional isomerism (3- vs. 4-) may alter molecular geometry and receptor binding. For example, 4-substituted analogs are common in drug design due to better metabolic stability .

Functional Group Effects :

  • Acetic Acid vs. Sulfanyl/Acetamide : The acetic acid moiety enhances water solubility and hydrogen-bonding capacity, whereas sulfanyl or amide groups (e.g., iCRT3) improve cell permeability and target specificity .

Biological Activity Trends: Antimicrobial Potential: Oxazole derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl in ) show antimicrobial activity, suggesting the 3-fluorophenyl analog may share this trait . Enzyme Inhibition: iCRT3 demonstrates that ethylphenyl substitutions can confer β-catenin inhibitory activity, highlighting the role of substituents in modulating signaling pathways .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : Smaller analogs like the furan derivative (207.18 g/mol) may exhibit better solubility than brominated (296.12 g/mol) or chlorinated (297.75 g/mol) analogs .

Biological Activity

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound belonging to the oxazole derivatives class. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H10FNO3
Molecular Weight 219.21 g/mol
CAS Number 1017369-15-1
LogP 3.3236
Polar Surface Area 81.41 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the oxazole ring facilitates hydrogen bonding and π-π interactions with target molecules .

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69
Staphylococcus aureus 5.64
Escherichia coli 8.33
Pseudomonas aeruginosa 13.40

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast) 0.65
HeLa (Cervical) 2.41
PANC-1 (Pancreatic) 1.50

Flow cytometry analyses indicated that the compound induces apoptosis in these cancer cell lines in a dose-dependent manner, with mechanisms involving increased p53 expression and caspase activation .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Properties : A recent study evaluated the effects of the compound on MCF-7 and HeLa cells, revealing that it significantly inhibits cell proliferation and induces apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.